molecular formula C7H3F3N2OS B13679326 2-Isothiocyanato-5-(trifluoromethoxy)pyridine

2-Isothiocyanato-5-(trifluoromethoxy)pyridine

Cat. No.: B13679326
M. Wt: 220.17 g/mol
InChI Key: RFXZQVSBKBVJSX-UHFFFAOYSA-N
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Description

2-Isothiocyanato-5-(trifluoromethoxy)pyridine is a chemical compound characterized by the presence of an isothiocyanate group and a trifluoromethoxy group attached to a pyridine ring

Preparation Methods

The synthesis of 2-Isothiocyanato-5-(trifluoromethoxy)pyridine typically involves the reaction of 2-amino-5-(trifluoromethoxy)pyridine with thiophosgene or other thiocarbonyl transfer reagents. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Isothiocyanato-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions are typically thiourea derivatives and other substituted pyridine compounds.

Mechanism of Action

The mechanism of action of 2-Isothiocyanato-5-(trifluoromethoxy)pyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . The trifluoromethoxy group can also influence the compound’s reactivity and interactions with molecular targets, although specific pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-Isothiocyanato-5-(trifluoromethoxy)pyridine include other isothiocyanate-containing pyridines and trifluoromethoxy-substituted aromatic compounds. For example:

The uniqueness of this compound lies in the combination of the isothiocyanate and trifluoromethoxy groups on a pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C7H3F3N2OS

Molecular Weight

220.17 g/mol

IUPAC Name

2-isothiocyanato-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C7H3F3N2OS/c8-7(9,10)13-5-1-2-6(11-3-5)12-4-14/h1-3H

InChI Key

RFXZQVSBKBVJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)N=C=S

Origin of Product

United States

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